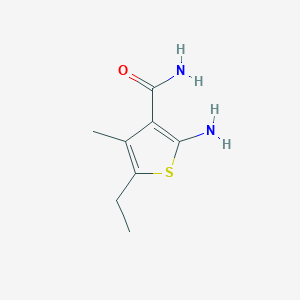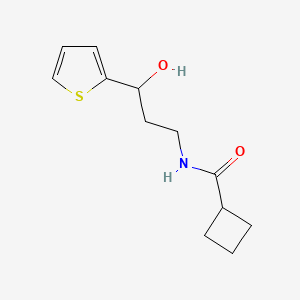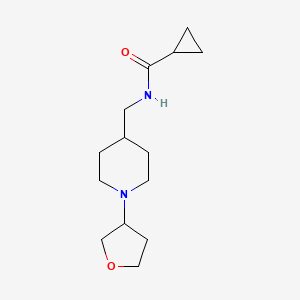
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized using various methods. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and varies based on the specific compound. For example, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide is a piperidine derivative with a complex structure .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be diverse. For instance, modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization are some of the chemical reactions that can occur .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary based on the specific compound. For instance, their molecular weights are often less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Central Nervous System Agents
Research into the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents has identified compounds with marked inhibition of tetrabenazine-induced ptosis, suggesting their potential as antidepressants or for other CNS applications (Bauer et al., 1976).
Pharmaceutical Building Blocks
Secondary piperidines, owing to their prevalence in commercial drugs, have been highlighted as ideal pharmaceutical building blocks. An electrochemical method for cyanation adjacent to nitrogen in these structures demonstrates their versatility for synthesizing unnatural amino acids, potentially diversifying the palette of compounds available for drug development (Lennox et al., 2018).
Anti-Acetylcholinesterase Activity
Novel derivatives, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase activity, demonstrating potential therapeutic applications in treating conditions such as Alzheimer's disease (Sugimoto et al., 1990).
Anti-Angiogenic Activity
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been shown to block the formation of blood vessels in vivo, indicating their potential as anti-angiogenic agents which could play a crucial role in cancer therapy by inhibiting tumor growth and metastasis (Kambappa et al., 2017).
Mecanismo De Acción
Direcciones Futuras
The future directions in the field of piperidine derivatives are promising. Researchers are continuously working on the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is the modification of the structure of the existing drug molecules .
Propiedades
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-14(12-1-2-12)15-9-11-3-6-16(7-4-11)13-5-8-18-10-13/h11-13H,1-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJQWALRNNNIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)
![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2645822.png)
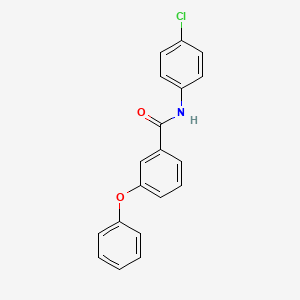
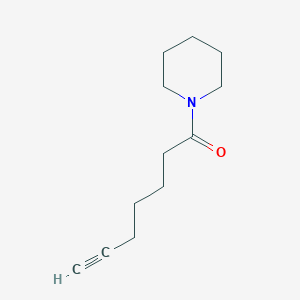
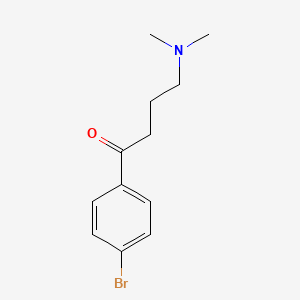
![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2645827.png)
![(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2645828.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2645830.png)

![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2645833.png)
